molecular formula C10H16N2O2 B6201847 {1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanol CAS No. 1343054-51-2

{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanol

Cat. No.: B6201847
CAS No.: 1343054-51-2
M. Wt: 196.2
InChI Key:
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Description

{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanol is a chemical compound with the molecular formula C10H16N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanol typically involves the reaction of pyrazole derivatives with oxan-4-ylmethyl reagents. One common method includes the use of oxan-4-ylmethyl bromide and pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different functional groups and properties.

Scientific Research Applications

{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    {1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine}: A similar compound with an amine group instead of a hydroxyl group.

    {1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanamine: Another related compound with a methanamine group.

Uniqueness

{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanol is unique due to its specific functional groups and the resulting chemical and biological properties. Its hydroxyl group allows for specific interactions and reactions that are not possible with its amine or methanamine analogs, making it valuable for certain applications in research and industry.

Properties

CAS No.

1343054-51-2

Molecular Formula

C10H16N2O2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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